2-Amino-3-nitrobenzoic acid
Overview
Description
2-Amino-3-nitrobenzoic acid: is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the third position on the benzene ring. This compound appears as a light yellow crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the Curtius rearrangement reaction of 3-nitrophthalic acid. The process includes mono-esterification, acylating chlorination, and hydrolyzation steps to yield this compound with a high yield of approximately 95% .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the nitration of benzoic acid derivatives followed by reduction and hydrolysis steps. This method is scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 2,3-diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Amino-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Mechanism of Action
The mechanism of action of 2-amino-3-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitro group can undergo reduction and oxidation reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Comparison with Similar Compounds
- 2-Amino-4-nitrobenzoic acid
- 3-Amino-2-nitrobenzoic acid
- 4-Amino-3-nitrobenzoic acid
Comparison: 2-Amino-3-nitrobenzoic acid is unique due to the specific positioning of its amino and nitro groups, which influences its reactivity and applications. Compared to its isomers, it exhibits distinct chemical behavior and is preferred in certain synthetic pathways for its higher reactivity and selectivity .
Properties
IUPAC Name |
2-amino-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPIVRWTAGQTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277211 | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-18-8 | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 2-amino-3-nitrobenzoic acid according to current research?
A1: Current research [] highlights a novel approach to synthesize this compound. The method involves using 3-nitrophthalic acid as the starting material and subjecting it to a series of reactions: mono-esterification, acylating chlorination, and finally, Curtius rearrangement hydrolyzation. This method boasts a 95% yield, which is significantly higher than previous synthesis methods [].
Q2: How is the structure of this compound characterized?
A2: this compound is characterized by a planar molecular structure stabilized by intramolecular N—H⋯O hydrogen bonds, forming S(6) ring motifs []. These molecules are further linked in the crystal structure by intermolecular N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, creating a three-dimensional network [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.